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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B15563691 Get Quote

BKI-1369 is a potent pyrazolopyrimidine-based "bumped" kinase inhibitor (BKI) that has

demonstrated significant promise as a therapeutic agent against apicomplexan parasites,

particularly Cryptosporidium, the causative agent of cryptosporidiosis. This technical guide

provides an in-depth overview of the chemical structure, properties, mechanism of action, and

key experimental data related to BKI-1369.

Chemical Structure and Properties
BKI-1369 is chemically known as 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-

yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]. Its chemical structure and key properties are

summarized in the table below.
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Property Value

IUPAC Name

3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-

4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-

amine[1]

Molecular Formula C23H27N7O[1]

Molecular Weight 417.51 g/mol [1][2]

CAS Number 1951431-22-3[2][3]

SMILES
NC1N=CN=C2N(N=C(C3C=C4C(N=C(C=C4)O

CC)=CC=3)C=12)CC1CCN(C)CC1[1]

Appearance Solid powder

Purity >98%[1]

Solubility Soluble in DMSO at 50 mg/mL (119.76 mM)[2]

Mechanism of Action and Signaling Pathway
BKI-1369 exerts its anti-parasitic effects by selectively targeting Calcium-Dependent Protein

Kinase 1 (CDPK1) in apicomplexan parasites. CDPKs are crucial for calcium signaling in these

organisms and are absent in their mammalian hosts, making them an attractive drug target.

The selectivity of BKIs like BKI-1369 for the parasite kinase over host kinases is attributed to a

"bumped" chemical group that fits into a unique hydrophobic pocket in the ATP-binding site of

the parasite's CDPK1, which has a small glycine "gatekeeper" residue. Mammalian kinases

typically have a bulkier gatekeeper residue that sterically hinders the binding of these inhibitors.

The inhibition of CDPK1 disrupts downstream calcium-dependent signaling pathways that are

essential for various parasite functions, including gliding motility, host cell invasion, and egress

from infected cells. By blocking these processes, BKI-1369 effectively inhibits parasite

replication and propagation.
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Figure 1: Mechanism of action of BKI-1369 via inhibition of CDPK1.

In Vitro and In Vivo Efficacy
BKI-1369 has demonstrated potent activity against Cryptosporidium and other apicomplexan

parasites in both in vitro and in vivo models.

In Vitro Activity
The following table summarizes the in vitro inhibitory activity of BKI-1369 against various

targets and parasites.
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Target/Organism Assay IC50/EC50 Reference

hERG Thallium flux assay 1.52 µM [1][2][3]

Cystoisospora suis

CDPK1
Kinase-Glo assay 4.5 nM [2]

Cystoisospora suis

merozoite proliferation
IPEC-1 cell culture 40 nM (IC50) [4][5]

Cystoisospora suis

merozoite proliferation
IPEC-1 cell culture

>95% inhibition at 200

nM
[4][5]

Cryptosporidium

parvum
HCT-8 cell culture 37 nM (EC50) [4]

In Vivo Efficacy and Pharmacokinetics
BKI-1369 has been evaluated in various animal models of cryptosporidiosis, demonstrating

significant efficacy in reducing parasite burden and clinical signs of disease.
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Animal Model Dosing Regimen Key Findings Reference

Gnotobiotic piglet (C.

hominis)

10 mg/kg, oral, twice

daily for 5 days

Significant reduction

in oocyst excretion

and diarrhea. Plasma

concentration reached

10 µM after the 9th

dose.

[6]

Piglet (C. suis)
10 mg/kg, oral, twice

daily for 5 days

Effectively suppressed

oocyst excretion and

diarrhea. Plasma

concentration

increased to 11.7 µM.

[4][7]

Piglet (C. suis)
20 mg/kg, oral, two

doses (2 and 4 dpi)

Completely

suppressed oocyst

excretion.

[8]

IFN-γ knockout mouse

(C. parvum)

100 mg/kg, oral, once

daily for 5 days

Significantly reduced

infection levels.
[9]

Pharmacokinetic Parameters:

Species Dose Cmax Tmax AUC Reference

Piglet
10 mg/kg (1st

dose)

2.8 - 3.4 µM

(plasma)
2 hours - [6]

Mouse

10 mg/kg

(single oral

dose)

0.3 µM

(plasma)
2.3 hours 128 hr*µM [4]

Piglet

20 mg/kg

(single oral

dose)

8.1 µM (fecal) 24 hours - [1]

Experimental Protocols
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This section provides an overview of the key experimental methodologies used to evaluate

BKI-1369.

General Experimental Workflow
The evaluation of BKI-1369 typically follows a tiered approach, starting with in vitro assays to

determine its potency and selectivity, followed by in vivo studies in animal models to assess its

efficacy and pharmacokinetic properties.
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Figure 2: General experimental workflow for the evaluation of BKI-1369.
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In Vitro Cryptosporidium parvum Growth Inhibition
Assay
This protocol describes a common method for assessing the in vitro efficacy of BKI-1369
against Cryptosporidium parvum using the HCT-8 cell line.

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640

medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in

a 5% CO2 incubator.

Oocyst Preparation:C. parvum oocysts are surface-sterilized with bleach, washed, and then

induced to excyst to release sporozoites.

Infection: Confluent HCT-8 cell monolayers in 96-well plates are infected with the prepared

sporozoites.

Compound Treatment: BKI-1369, dissolved in DMSO and diluted in culture medium, is

added to the infected cells at various concentrations.

Incubation: The plates are incubated for 48-72 hours to allow for parasite development.

Quantification of Parasite Growth: Parasite proliferation is assessed using methods such as:

qPCR: DNA is extracted from the cells, and Cryptosporidium-specific primers are used to

quantify the parasite load.

Luminescence Assay: If using a luciferase-expressing parasite strain, a luciferase

substrate is added, and the resulting luminescence is measured.

Immunofluorescence Assay: Cells are fixed, permeabilized, and stained with antibodies

against parasite antigens to visualize and count the developmental stages.

Data Analysis: The IC50 value, the concentration of BKI-1369 that inhibits 50% of parasite

growth, is calculated from the dose-response curve.

CDPK1 Kinase Inhibition Assay (Kinase-Glo®)
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This protocol outlines the measurement of BKI-1369's inhibitory activity against recombinant

CDPK1 using a luminescence-based assay.

Reagents: Recombinant CDPK1 enzyme, a suitable kinase substrate (e.g., a synthetic

peptide), ATP, and the Kinase-Glo® luminescent assay reagent.

Kinase Reaction: The kinase reaction is set up in a 96-well plate containing the CDPK1

enzyme, substrate, and varying concentrations of BKI-1369 in a kinase reaction buffer.

Initiation of Reaction: The reaction is initiated by adding ATP.

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for

the phosphorylation of the substrate.

ATP Detection: An equal volume of Kinase-Glo® reagent is added to each well. This reagent

simultaneously stops the kinase reaction and measures the amount of remaining ATP

through a luciferase-catalyzed reaction that produces light.

Luminescence Measurement: The luminescence is measured using a luminometer. The light

signal is inversely proportional to the kinase activity.

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition

against the logarithm of the BKI-1369 concentration.

In Vivo Efficacy in a Piglet Model of Cryptosporidiosis
This protocol describes the evaluation of BKI-1369 in a gnotobiotic piglet model of

Cryptosporidium hominis infection.

Animal Model: Gnotobiotic piglets are derived by cesarean section and maintained in sterile

isolators to prevent extraneous infections.

Infection: Piglets are orally inoculated with a defined dose of viable C. hominis oocysts.

Treatment: At the onset of clinical signs (e.g., diarrhea), piglets are treated orally with BKI-
1369, typically formulated in a vehicle like 7% Tween 80 and 3% ethanol in saline. The

dosing regimen is administered for a specified duration (e.g., 10 mg/kg twice daily for 5

days).
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Monitoring: The piglets are monitored daily for clinical signs, including diarrhea severity

(scored based on fecal consistency) and body weight.

Parasite Shedding: Fecal samples are collected daily to quantify oocyst shedding using

methods such as immunofluorescence microscopy or qPCR.

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine

the plasma concentration of BKI-1369 and its metabolites using LC-MS/MS.

Endpoint Analysis: At the end of the study, tissues may be collected for histopathological

examination to assess intestinal damage and parasite colonization.

Data Analysis: The efficacy of BKI-1369 is determined by comparing the clinical scores,

oocyst shedding, and body weight gain between the treated and control groups.

Safety and Toxicology
While BKI-1369 has shown promising efficacy, potential off-target effects have been

investigated. A notable consideration is its inhibitory activity against the human Ether-à-go-go-

Related Gene (hERG) potassium channel, which can be associated with cardiotoxicity. The

IC50 for hERG inhibition by BKI-1369 was determined to be 1.52 µM in a thallium flux assay[1]

[2][3]. This potential for cardiotoxicity is a key factor in the ongoing development and

optimization of BKI-based therapies for human use.

Conclusion
BKI-1369 is a potent and selective inhibitor of apicomplexan CDPK1 with demonstrated

efficacy against Cryptosporidium in both in vitro and in vivo models. Its mechanism of action,

targeting a parasite-specific kinase, provides a strong rationale for its development as an anti-

cryptosporidial agent. The data presented in this guide highlight its chemical properties,

biological activity, and the experimental methodologies used for its evaluation. Further research

and development will be crucial to optimize its therapeutic profile, particularly concerning its

safety margin, for potential clinical applications in treating cryptosporidiosis in both veterinary

and human medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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